
3-(3-Oxobutyl)cyclododecane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxobutyl)cyclododecane-1,2-dione is an organic compound with the molecular formula C16H26O3 It is a derivative of cyclododecane, featuring a 3-oxobutyl group attached to the cyclododecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)cyclododecane-1,2-dione typically involves the reaction of cyclododecanone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the alkylation of cyclododecanone with 3-bromobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxobutyl)cyclododecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecane derivatives.
Applications De Recherche Scientifique
3-(3-Oxobutyl)cyclododecane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Oxobutyl)cyclododecane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: A simpler ketone derivative of cyclododecane.
3-(3-Oxobutyl)cyclohexanone: A similar compound with a cyclohexane ring instead of cyclododecane.
Cyclododecane-1,2-dione: A diketone derivative of cyclododecane.
Uniqueness
3-(3-Oxobutyl)cyclododecane-1,2-dione is unique due to its specific structure, which combines the stability of the cyclododecane ring with the reactivity of the 3-oxobutyl group. This combination allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
62788-37-8 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
3-(3-oxobutyl)cyclododecane-1,2-dione |
InChI |
InChI=1S/C16H26O3/c1-13(17)11-12-14-9-7-5-3-2-4-6-8-10-15(18)16(14)19/h14H,2-12H2,1H3 |
Clé InChI |
NKELVTUYQYXRAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCCCCCCCCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


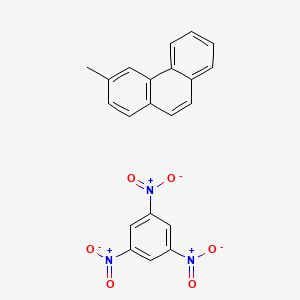


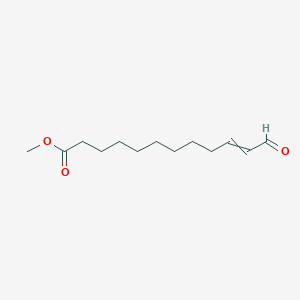
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
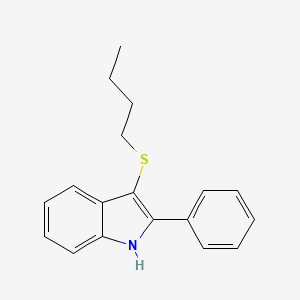
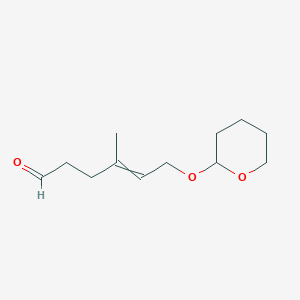
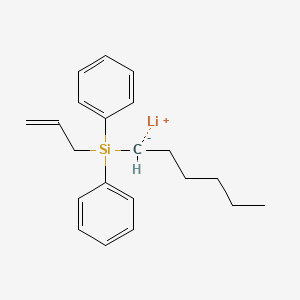
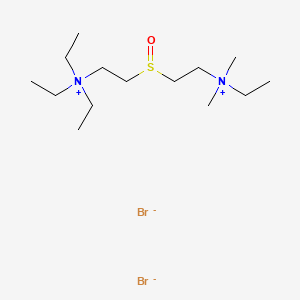
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)

![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
